molecular formula C15H15BrN4O2 B3007040 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2097932-17-5

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

Cat. No. B3007040
CAS RN: 2097932-17-5
M. Wt: 363.215
InChI Key: STMZIBTUGGVKQK-UHFFFAOYSA-N
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Description

The compound "3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The structure suggests the presence of a pyrrolidine ring, a common feature in many biologically active molecules, linked to a bromopyrimidinyl moiety through an ether linkage, and a phenyl group attached to the nitrogen atom of the pyrrolidine ring. This compound could potentially exhibit interesting biological activities or serve as a building block for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, a library of pyrimidine carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and involving amidation with aliphatic amines . Although the exact synthesis of "3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" is not detailed, similar synthetic strategies could be employed, such as the use of bromopyrimidinyl halides in substitution reactions to introduce the ether linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The presence of a bromine atom in the compound of interest suggests that it could be amenable to structural analysis using similar methods, which would be valuable for understanding its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the bromopyrimidinyl and carboxamide groups. For example, the bromine atom could participate in further substitution reactions, potentially allowing for the introduction of additional functional groups or the formation of larger, more complex structures . The carboxamide moiety could engage in hydrogen bonding and other non-covalent interactions, which are often critical for the biological activity of a molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The presence of the bromine atom would increase the molecular weight and could affect the compound's lipophilicity, which in turn influences its solubility and permeability across biological membranes . The pyrrolidine ring is a common feature in drugs and could impart favorable pharmacokinetic properties. The phenyl group could contribute to the compound's aromatic character and potential interactions with aromatic amino acids in biological targets.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Compounds incorporating pyrimidine and pyrrolidine rings have been synthesized and evaluated for their antimicrobial properties. For example, Gad-Elkareem et al. (2011) explored the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing some compounds exhibited significant antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, revealing structure-activity relationships that could inform the development of compounds like 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide (Rahmouni et al., 2016).

Antiviral Potential

The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, with a structural motif similar to the query compound, was identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the therapeutic potential of pyrrolidine-carboxamide derivatives in antiviral research (Tamazyan et al., 2007).

Non-Classical Antifolates

The synthesis and antitumor studies of non-classical antifolates incorporating the pyrrolidine ring emphasize the importance of this motif in developing compounds with cytotoxic properties against various tumor cell lines, indicating the potential utility of similar compounds in cancer research (Huang et al., 2003).

Safety and Hazards

The compound “3-[(5-bromopyrimidin-2-yl)oxy]aniline” has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Mechanism of Action

Target of Action

Related compounds have shown affinity for the et (a) and et (b) receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation.

Pharmacokinetics

Related compounds have demonstrated excellent pharmacokinetic properties , suggesting that this compound may also exhibit favorable bioavailability.

properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZIBTUGGVKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

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